molecular formula C8H11BrN2 B13177409 4-Bromo-2-methyl-6-(N-propyl)pyrimidine

4-Bromo-2-methyl-6-(N-propyl)pyrimidine

Cat. No.: B13177409
M. Wt: 215.09 g/mol
InChI Key: AJHIBHNVDVZURK-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-(N-propyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 4, a methyl group at position 2, and an N-propyl substituent at position 4. Pyrimidines with such substitutions are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-2-methyl-6-propylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-3-4-7-5-8(9)11-6(2)10-7/h5H,3-4H2,1-2H3

InChI Key

AJHIBHNVDVZURK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-(N-propyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-methylpyrimidine with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-(N-propyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) is common.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: Products include dihydropyrimidines and other reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-methyl-6-(N-propyl)pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-(N-propyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and other functional groups can form covalent or non-covalent interactions with these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved vary depending on the specific context and application.

Comparison with Similar Compounds

Patent and Structural Constraints

A European patent (EP 4 219 465 A2) highlights restrictions on substituents in pyrimidine-based compounds. For example:

  • When the linker group (-L-) is -C(O)NH- and R is hydrogen, pyrimidine derivatives with halo (e.g., Br) or C₁₋₃ alkyl (e.g., methyl, propyl) substituents are excluded in certain embodiments . This suggests that this compound may be excluded from specific therapeutic applications due to its substituents, whereas analogs like the amino variant (CAS 1161763-15-0) could comply with such patent claims .

Similarity and Functional Group Impact

The similarity score (0.87) between this compound and 4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0) indicates that replacing N-propyl with NH₂ significantly alters properties. For instance:

  • Polarity: The amino group increases polarity, reducing logP compared to the N-propyl derivative.
  • Synthetic Pathways: The N-propyl group may require alkylation steps, while the amino group could be introduced via nitration/reduction.

Biological Activity

4-Bromo-2-methyl-6-(N-propyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C8H10BrN3, with a molecular weight of 228.09 g/mol. Its structure includes a bromine atom at the 4-position and an N-propyl group at the 6-position of the pyrimidine ring.

PropertyValue
Molecular FormulaC8H10BrN3
Molecular Weight228.09 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the bromine atom and the N-propyl group enhances its lipophilicity, facilitating membrane permeability and binding affinity to target proteins.

Potential Targets

  • Enzymatic Inhibition : Studies suggest that pyrimidine derivatives can inhibit various enzymes, including kinases involved in cell signaling pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular responses and signaling cascades.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antitumor Activity

Pyrimidine derivatives are known for their antitumor properties. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study investigated several pyrimidine derivatives, including analogs of this compound, demonstrating significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Antitumor Studies : Research on pyrimidine-based compounds revealed their potential in reducing tumor growth in animal models. For example, compounds similar to this compound were effective against various cancer cell lines by targeting specific oncogenic pathways .
  • Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets, revealing insights into their mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-methyl-6-(N-propyl)pyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of brominated pyrimidines often involves nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, introducing the bromine substituent may require bromination of a precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN) . The N-propyl group can be introduced via alkylation using propyl halides or Mitsunobu reactions. Optimization should focus on solvent selection (e.g., DMF or THF for polar aprotic conditions), temperature control (60–80°C for cross-coupling), and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki reactions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) NMR spectra. Key signals include the methyl group (δ ~2.5 ppm for 1H^1H), propyl chain protons (δ 0.9–1.6 ppm), and pyrimidine ring protons (δ 8.0–9.0 ppm). 13C^{13}C NMR should confirm quaternary carbons adjacent to bromine (~100–110 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction can resolve bond lengths and angles, particularly verifying the bromine position and steric effects of the N-propyl group. Data collection at 100 K with synchrotron sources enhances resolution (R factor < 0.05) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₈H₁₂BrN₃) with isotopic patterns confirming bromine (1:1 ratio for M⁺ and M+2 peaks) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling due to potential vapor release .
  • Waste Management : Collect halogenated waste separately in labeled containers for incineration or specialized treatment. Avoid aqueous disposal due to bromine’s environmental persistence .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How do electronic and steric effects of the bromine and N-propyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Steric hindrance from the N-propyl group may slow reaction kinetics, requiring bulky ligands (e.g., XPhos) to stabilize intermediates. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves comparing coupling rates with aryl boronic acids under standardized conditions (e.g., 1 mol% Pd catalyst, 80°C, 12 hours) .

Q. What computational strategies are effective for predicting the electronic properties and binding affinity of this compound in drug discovery contexts?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. Basis sets like B3LYP/6-311+G(d,p) provide accurate charge distribution maps, highlighting bromine’s electron-withdrawing effect .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinase enzymes). Dock the compound into ATP-binding pockets, scoring affinity based on hydrogen bonds and hydrophobic contacts .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Comparative Analysis : Replicate synthesis and characterization protocols from conflicting studies. For example, if 1H^1H NMR chemical shifts vary, verify solvent effects (CDCl₃ vs. DMSO-d₆) and concentration .
  • Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous signals. For crystallographic discrepancies, re-determine structures with higher-resolution detectors .

Q. What methodologies are suitable for studying the degradation pathways of this compound under environmental conditions?

  • Methodological Answer :
  • Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 7.4) and monitor degradation via LC-MS. Identify intermediates (e.g., debrominated products) .
  • Microbial Metabolism : Incubate with soil microbiota (e.g., Pseudomonas spp.) and analyze metabolites using GC-MS. Track bromine release via ion chromatography .

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